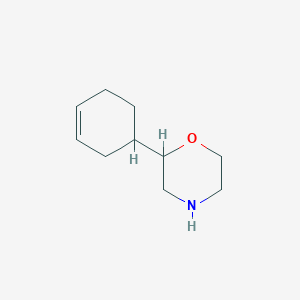

2-(Cyclohex-3-en-1-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

2-cyclohex-3-en-1-ylmorpholine |

InChI |

InChI=1S/C10H17NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-2,9-11H,3-8H2 |

InChI Key |

VVEQGRPWCXOMLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)C2CNCCO2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Insight into 2 Cyclohex 3 En 1 Yl Morpholine

Reactions Involving the Cyclohexene (B86901) Double Bond

The C=C double bond within the cyclohexene ring is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various cycloaddition reactions.

Electrophilic Additions and Cycloadditions

The π-electrons of the cyclohexene double bond are available to act as a nucleophile, initiating electrophilic addition reactions. libretexts.org Common electrophiles such as hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) are expected to add across the double bond. chemguide.co.ukopenstax.org

The mechanism typically proceeds in two steps:

Attack of the electron-rich alkene on the electrophile (E⁺), forming a carbocation intermediate.

Rapid attack of the nucleophile (Nu⁻) on the carbocation to yield the final addition product. openstax.org

For an unsymmetrically substituted cyclohexene like the title compound, the initial addition of the electrophile would lead to the more stable secondary carbocation. However, since the double bond in 2-(cyclohex-3-en-1-yl)morpholine is symmetrically substituted, regioselectivity in the initial step is not a factor. The stereochemistry of the addition can be either syn or anti, depending on the specific reactants and the potential for a bridged intermediate (e.g., a bromonium ion). libretexts.org Under strongly acidic conditions, the morpholine (B109124) nitrogen would likely be protonated, which could influence the reaction environment, but is not expected to alter the fundamental reactivity of the isolated double bond.

Cycloaddition reactions, such as [4+2] Diels-Alder or [2+2] photocycloadditions, are also theoretically possible at the cyclohexene double bond. However, these reactions are highly dependent on the specific reaction partners and conditions, and no specific examples involving this compound have been documented in the reviewed literature.

Table 1: Predicted Electrophilic Addition Reactions

| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Predicted Product |

| HBr | H⁺ | Br⁻ | 2-Bromo-1-(morpholin-4-yl)cyclohexane |

| Br₂ | Br⁺ (formally) | Br⁻ | 3,4-Dibromo-1-(morpholin-4-yl)cyclohexane |

| H₂O / H₃O⁺ | H⁺ | H₂O | 4-(Morpholin-4-yl)cyclohexan-1-ol |

Allylic Functionalization

The compound features two types of allylic positions: the C-H bonds at the carbons adjacent to the double bond (C-2 and C-5) and the C-N bond itself at the C-2 position. The C-H bonds are activated and can be sites for radical substitution or functionalization via organometallic catalysis.

The C-N bond at the allylic position is also significant. Allylic amines can undergo nucleophilic substitution reactions (SN1 or SN2), where the morpholine acts as a leaving group. youtube.com The reaction pathway would be influenced by the nature of the nucleophile and the solvent. An SN1 pathway would proceed through a resonance-stabilized allylic carbocation, which could lead to a mixture of products if the nucleophile attacks at either end of the allylic system. quora.com An SN2 reaction would proceed with inversion of stereochemistry at the C-2 position. youtube.com

Reactivity of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is a secondary amine, which retains its characteristic nucleophilic and basic properties.

Nucleophilic Properties and Heteroarene Interactions

The lone pair of electrons on the morpholine nitrogen makes it a potent nucleophile. masterorganicchemistry.com It is expected to react readily with a variety of electrophiles. Secondary amines are generally more nucleophilic than primary amines, and while the oxygen atom in morpholine has an electron-withdrawing inductive effect that slightly reduces its basicity compared to piperidine, it remains a strong nucleophile in many contexts. masterorganicchemistry.comresearchgate.netacs.org

Typical reactions involving the morpholine nitrogen would include:

Alkylation: Reaction with alkyl halides to form a quaternary ammonium (B1175870) salt.

Acylation: Reaction with acyl chlorides or anhydrides to form an amide.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

While the nucleophilic character of morpholine enables interactions with electron-deficient heteroarenes, no specific studies detailing such interactions with this compound were identified.

Table 2: Predicted Reactions at the Morpholine Nitrogen

| Reagent Class | Example Reagent | Reaction Type | Predicted Product |

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Alkylation | 4-(Cyclohex-3-en-1-yl)-4-methylmorpholin-4-ium iodide |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-Acylation | 1-(4-(Cyclohex-3-en-1-yl)morpholin-4-yl)ethan-1-one |

| Aldehyde/Ketone | Acetone / H₂ (reductant) | Reductive Amination | Not applicable (N is already secondary) |

Cyclization Reactions and Complex Compound Formation

The nitrogen atom can act as an intramolecular nucleophile to form bicyclic or more complex structures, provided a suitable electrophilic center is present elsewhere in the molecule. researchgate.netnih.gov For instance, if the cyclohexene ring were functionalized with a leaving group at an appropriate position, an intramolecular substitution could lead to a bridged ring system. Such reactions, known as annulations, are a powerful tool in heterocyclic synthesis. nih.govyoutube.com However, these transformations would require a specifically derivatized starting material, and no examples beginning with this compound itself are described in the surveyed literature.

Intramolecular Rearrangements and Dearomatizing Processes

Intramolecular rearrangements and dearomatizing processes are highly specific reactions that depend on the unique structural and electronic properties of a molecule. Extensive searches of the chemical literature did not yield any specific examples of such reactions for this compound. While dearomatization reactions have been reported for the isomeric enamine, 4-(cyclohex-1-en-1-yl)morpholine, these are intermolecular processes that highlight the distinct reactivity of the enamine functional group and are not applicable to the title compound.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

Selectivity is the cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with precision. The reactions involving cyclohexenyl morpholine structures often exhibit high degrees of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the Au-catalyzed dehydrogenative aromatization, the reaction conditions can be tuned to selectively produce m-phenylenediamines, N,N-disubstituted anilines, or enaminones from the same set of starting materials (a cyclohexenone and a secondary amine). researchgate.netmdpi.com This control is achieved by leveraging the unique catalytic properties of gold nanoparticles on a ceria support, which can preferentially dehydrogenate specific enamine intermediates. mdpi.com

Regioselectivity is the preference for bond formation at one position over another. In the high-pressure reaction of 4-(cyclohex-1-en-1-yl)morpholine with 3-nitroindole, the nucleophilic addition of the enamine occurs exclusively at the C2 position of the indole (B1671886) ring, leading to a single regioisomeric product. researcher.life Similarly, in the electrochemical amination of quinoline (B57606) N-oxide with morpholine, the regioselectivity can be switched between the C2 and C4 positions simply by changing the solvent from acetonitrile (B52724) to dichloromethane. researchgate.netmdpi.commdpi.com

Stereoselectivity describes the preferential formation of one stereoisomer over another. The aforementioned high-pressure formal ene reaction is not only regioselective but also completely diastereoselective, yielding a single diastereomer of the complex polycyclic product. researchgate.netresearcher.life This high fidelity suggests a highly ordered, compact transition state, which is strongly favored under hyperbaric conditions. researcher.life

These examples underscore how a deep mechanistic understanding, gained through advanced investigative techniques, allows chemists to rationalize and control the chemo-, regio-, and stereoselectivity of complex chemical transformations.

Derivatives, Analogs, and Conformational Analysis of 2 Cyclohex 3 En 1 Yl Morpholine

Synthesis and Characterization of Substituted Analogs

The synthesis of substituted analogs of 2-(cyclohex-3-en-1-yl)morpholine can be achieved through various established methodologies for C-functionalized morpholines. ru.nl These methods often commence from readily available starting materials like amino alcohols or employ sophisticated catalytic systems to achieve high levels of stereocontrol. ru.nlnih.gov

A prevalent strategy involves the reaction of a suitably substituted cyclohexene (B86901) precursor with a morpholine (B109124) or a morpholine-equivalent synthon. For instance, the palladium-catalyzed carboamination of N-aryl ethanolamine (B43304) derivatives with aryl or alkenyl bromides has proven effective in generating substituted morpholines with high diastereoselectivity. nih.gov This approach could be adapted to introduce substituents onto the cyclohexene or morpholine rings of the target compound.

Another versatile method for creating substituted morpholines is through multicomponent reactions. These reactions allow for the construction of complex molecular architectures in a single step from three or more starting materials, offering a rapid route to a diverse range of analogs. nih.gov

The characterization of these newly synthesized analogs relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the connectivity and stereochemistry of the molecule. researchgate.net Infrared (IR) spectroscopy helps in identifying the functional groups present, while mass spectrometry provides information on the molecular weight and fragmentation pattern. For chiral analogs, X-ray crystallography can be employed to determine the absolute configuration. nih.gov

Table 1: Spectroscopic Data for Representative Morpholine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| Morpholin-N-ethyl acetate | 1.25 (t, 3H), 2.50 (t, 4H), 3.20 (s, 2H), 3.70 (t, 4H), 4.15 (q, 2H) | 14.2, 53.6, 57.8, 60.5, 66.8, 170.1 | 2960, 2860, 1740, 1115 |

| 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | 2.55 (t, 4H), 3.75 (t, 4H), 4.80 (s, 2H), 10.5 (s, 1H), 13.5 (s, 1H) | 53.0, 66.5, 70.0, 150.0, 168.0 | 3100, 2950, 2850, 1620, 1110 |

Note: Data is generalized from similar morpholine derivatives and serves as an illustrative example. researchgate.net

Incorporation into Diverse Molecular Architectures

The this compound scaffold can be integrated into more complex molecular frameworks, leading to novel compounds with potentially interesting properties.

The creation of fused ring systems involving the this compound core can lead to conformationally constrained analogs. One approach to achieve this is through intramolecular cycloaddition reactions. wikipedia.org The cyclohexene double bond can act as a dienophile in a Diels-Alder reaction with a diene tethered to the morpholine nitrogen or the cyclohexene ring. libretexts.org Depending on the nature of the tether and the reaction conditions (thermal or photochemical), various fused polycyclic systems can be accessed. youtube.com

Palladium-catalyzed intramolecular carboamination reactions are also a powerful tool for constructing fused bicyclic morpholines. nih.gov For example, an appropriately functionalized N-aryl ethanolamine derivative containing a cyclohexene moiety could undergo cyclization to yield a fused system. nih.gov

Table 2: Examples of Fused Ring Systems Derived from Morpholine Precursors

| Precursor Type | Reaction | Fused System |

| O-allylated 2-(N-phenylamino)cyclohexanol | Pd-catalyzed carboamination | Fused bicyclic morpholine |

| Diene-tethered morpholine | Intramolecular Diels-Alder | Polycyclic system |

Note: This table illustrates general strategies for forming fused morpholine systems. nih.gov

Boronate esters are exceptionally versatile synthetic intermediates that can be used to further functionalize the this compound structure. The introduction of a boronic ester group, for instance at the cyclohexene ring, opens up a plethora of synthetic possibilities. nih.gov

The synthesis of vinyl boronate esters can be achieved through the hydroboration of an appropriate alkyne precursor or via palladium-catalyzed cross-coupling reactions. Once installed, the boronate ester can participate in a wide range of transformations, including Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, Chan-Lam-Evans coupling for carbon-heteroatom bond formation, and oxidation to introduce a hydroxyl group. mdpi.commdpi.com This versatility allows for the late-stage diversification of the this compound scaffold, providing access to a wide array of derivatives. researchgate.net

Recent advances have also highlighted the use of borinic acids and their derivatives in synthesis. nih.gov These compounds can be synthesized through various methods, including the reaction of organometallic reagents with boranes. mdpi.com

Conformational Dynamics of the Cyclohexene and Morpholine Rings

The morpholine ring generally exists in a chair conformation. researchgate.net The substituent at the 2-position can occupy either an axial or an equatorial position. The preference is largely governed by the steric bulk of the substituent. For the 2-(cyclohex-3-en-1-yl) group, the equatorial position would likely be favored to minimize steric interactions with the axial hydrogens on the morpholine ring. The nitrogen atom of the morpholine ring can also undergo inversion, leading to different orientations of its lone pair of electrons.

Impact of Structural Variation on Chemical Behavior

Altering the substitution pattern on either the cyclohexene or morpholine ring can significantly impact the chemical behavior of this compound.

Introduction of electron-withdrawing or electron-donating groups on the cyclohexene ring can modify the reactivity of the double bond. For example, electron-withdrawing groups would make the double bond more susceptible to nucleophilic attack, while electron-donating groups would enhance its reactivity towards electrophiles. libretexts.org

Theoretical and Computational Chemistry Applied to 2 Cyclohex 3 En 1 Yl Morpholine

Electronic Structure and Bonding Analysis

The electronic structure of 2-(Cyclohex-3-en-1-yl)morpholine is characterized by a combination of saturated and unsaturated systems. The morpholine (B109124) ring contains highly electronegative oxygen and nitrogen atoms, leading to a significant dipole moment and the potential for hydrogen bonding. The cyclohexene (B86901) ring, with its C=C double bond, introduces a region of high electron density, which is a key site for electrophilic attack.

Advanced computational methods, such as Density Functional Theory (DFT), are employed to model the electron distribution and molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich π-system of the cyclohexene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the C-N and C-O antibonding orbitals of the morpholine ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Computational Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-311G(d,p) |

Reaction Pathway Modeling and Energy Profiles

Theoretical modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to construct detailed reaction energy profiles. These profiles provide insights into the thermodynamics and kinetics of various transformations.

For instance, the epoxidation of the cyclohexene double bond can be modeled to determine the most favorable reaction pathway. Calculations can compare different epoxidizing agents and predict the stereochemical outcome of the reaction. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for predicting reaction rates.

Another area of interest is the N-alkylation of the morpholine ring. Computational models can explore the SN2 reaction mechanism, identifying the transition state structure and the associated energy barrier. These models can help in selecting appropriate alkylating agents and reaction conditions to achieve desired products.

Prediction of Reactivity and Selectivity

The electronic and structural information obtained from computational studies can be used to predict the reactivity and selectivity of this compound. The localization of the HOMO on the cyclohexene ring suggests that this moiety will be the primary site for electrophilic attack. Conversely, the presence of the lone pair on the nitrogen atom of the morpholine ring makes it a nucleophilic center.

Fukui functions and local softness indices are conceptual DFT descriptors that can quantify the reactivity of different atomic sites within the molecule. These descriptors can predict the regioselectivity of reactions, such as addition to the double bond or substitution at the morpholine ring. For example, in a Diels-Alder reaction where the cyclohexene acts as a dienophile, these indices can help predict the preferred orientation of the interacting diene.

Furthermore, computational methods can be used to explore the stereoselectivity of reactions. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This is particularly important for the synthesis of chiral derivatives of this compound.

Advanced Spectroscopic Property Predictions (e.g., NMR chemical shifts for conformational analysis)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the characterization and structural elucidation of molecules. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for conformational analysis.

The molecule's flexibility, due to the single bond connecting the two rings and the conformational freedom of the cyclohexene ring, leads to a complex conformational landscape. By calculating the NMR chemical shifts for different low-energy conformers, it is possible to match the theoretical spectra with experimental data to determine the predominant conformation in solution. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Carbons

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Conformer |

| C=C (Cyclohexene) | 127.5 | 127.3 | Equatorial |

| C-N (Morpholine) | 54.2 | 54.0 | Equatorial |

| C-O (Morpholine) | 67.8 | 67.6 | Equatorial |

Beyond NMR, other spectroscopic properties such as infrared (IR) vibrational frequencies and electronic absorption spectra (UV-Vis) can also be predicted. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to understand its vibrational and electronic properties.

Explorations of Biological and Pharmacological Relevance of the Morpholine Cyclohexene Scaffold

In Vitro Studies of Biological Responses

Neuroactive Properties and CNS Modulation

The morpholine (B109124) ring is a privileged structure in CNS drug discovery, primarily due to its favorable physicochemical properties that facilitate crossing the blood-brain barrier (BBB). nih.govacs.org Its incorporation into a molecule can enhance aqueous solubility and provide a desirable pKa value, contributing to improved pharmacokinetic profiles. nih.govacs.org The morpholine moiety is found in several approved CNS drugs, where it can act as a scaffold, a key interacting element with biological targets, or a modulator of physicochemical properties. nih.govacs.org

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic center, allowing for interactions with various receptors and enzymes within the CNS. nih.gov Morpholine derivatives have been investigated for their potential to modulate a variety of CNS targets, including:

Receptors involved in mood disorders and pain: The structural similarity of some morpholine-containing compounds to endogenous neurotransmitters allows them to interact with receptors such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Enzymes and receptors in neurodegenerative diseases: The morpholine scaffold is present in inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. nih.gov

Cannabinoid receptors: Certain morpholine-azaindole derivatives have shown interaction with cannabinoid receptors, which are involved in pain management and other neurological processes. nih.gov

While direct evidence for "2-(Cyclohex-3-en-1-yl)morpholine" is scarce, the combination of the BBB-penetrating properties of the morpholine ring with the specific conformational and lipophilic characteristics of the cyclohexene (B86901) moiety presents a promising scaffold for the development of novel neuroactive agents.

Table 1: Potential CNS Targets for Morpholine-Cyclohexene Scaffolds

| CNS Target Family | Specific Target Example | Potential Therapeutic Application | Reference |

| Monoamine Transporters | Serotonin Transporter (SERT) | Antidepressant | nih.gov |

| Dopamine Transporter (DAT) | Treatment of Parkinson's Disease, ADHD | acs.org | |

| G-Protein Coupled Receptors | Dopamine D2 Receptor | Antipsychotic | nih.gov |

| Serotonin 5-HT2A Receptor | Antipsychotic, Anxiolytic | nih.gov | |

| Cannabinoid CB1 Receptor | Analgesic, Anti-inflammatory | nih.gov | |

| Enzymes | Acetylcholinesterase (AChE) | Treatment of Alzheimer's Disease | nih.gov |

| Monoamine Oxidase B (MAO-B) | Treatment of Parkinson's Disease | nih.gov |

Structure-Activity Relationships in Bioactive Morpholine-Cyclohexene Analogues

The biological activity of morpholine-cyclohexene analogues would be intrinsically linked to their three-dimensional structure and the nature of any additional substituents. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure to observe changes in biological activity, are crucial for optimizing lead compounds. For a hypothetical series of this compound analogues, SAR exploration would focus on several key areas:

Substitution on the Morpholine Ring: While the parent compound is unsubstituted on the morpholine ring, N-alkylation or N-arylation is a common strategy in medicinal chemistry to modulate potency and selectivity. nih.gov Such modifications can alter the basicity of the nitrogen and introduce new interaction points. Substitution at the carbon atoms of the morpholine ring can also influence the conformational preference of the ring and its interaction with target proteins.

Stereochemistry: The "this compound" scaffold contains at least two stereocenters, one at the point of attachment of the morpholine to the cyclohexene ring and another at the chiral carbon within the morpholine ring (if substituted). The absolute configuration at these centers is often critical for biological activity, as receptors and enzymes are chiral environments. Different stereoisomers can exhibit vastly different potencies and even different pharmacological profiles.

Table 2: Hypothetical SAR of 2-(Cyclohexenyl)morpholine Analogues for Dopamine D2 Receptor Binding

| Analogue | R1 (Cyclohexene) | R2 (Morpholine) | Relative Binding Affinity |

| 1 | H | H | Baseline |

| 2 | 4-Methyl | H | Increased |

| 3 | 4-Hydroxy | H | Decreased |

| 4 | H | N-Methyl | Increased |

| 5 | H | N-Benzyl | Significantly Increased |

| 6 | 4-Methyl | N-Methyl | Potentially Synergistic Increase |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the principles of structure-activity relationships and is not based on experimental results for the specific compounds listed.

Emerging Applications and Future Research Directions

Development of Novel Synthetic Methodologies (e.g., Electrochemistry, Photochemistry)

The synthesis of complex molecules like 2-(Cyclohex-3-en-1-yl)morpholine traditionally relies on multi-step thermal reactions. However, future research is poised to pivot towards more advanced and sustainable synthetic strategies such as electrochemistry and photochemistry. These methods offer unique advantages, including mild reaction conditions and access to novel chemical reactivity.

Electrochemistry offers a powerful, reagent-free method for activation. An electrochemical approach to synthesizing morpholine (B109124) derivatives has been demonstrated through the intramolecular etherification of cations formed via the decarboxylation of acids. thieme-connect.comnih.govacs.org This strategy could be adapted for the synthesis of complex substituted morpholines that are otherwise difficult to access. acs.org For a molecule like this compound, electrochemical methods could involve the oxidative coupling of morpholine to a cyclohexene (B86901) precursor or the electrochemical fluorination to produce perfluorinated derivatives, which can exhibit unique properties. researchgate.netmdpi.com

Photochemistry , particularly visible-light photoredox catalysis, provides another avenue for innovation. Photochemical reactions proceed through electronically excited states, enabling transformations that are often inaccessible via ground-state thermal chemistry. nih.gov This has been successfully applied to the synthesis of complex cyclic and bicyclic amines. researchgate.net For instance, a photochemical intermolecular formal [3+2] cycloaddition has been developed to create functionalized aminocyclopentanes, showcasing a strategy that could be adapted for cyclohexene systems. nih.gov The application of photochemistry could lead to the de novo synthesis of saturated bicyclic amines from simple precursors through radical-polar crossover reactions, a methodology that could be applied to derivatives of this compound. researchgate.net

| Methodology | Potential Advantages for Synthesizing this compound Derivatives | Relevant Concepts |

| Electrochemistry | High functional group tolerance, mild reaction conditions, reduced waste (reagent-free activation), access to unique oxidation states. thieme-connect.commdpi.com | Decarboxylative etherification nih.govacs.org, C-H amination mdpi.com, Electrochemical fluorination researchgate.net |

| Photochemistry | Access to unique excited-state reactivity, formation of complex scaffolds in a single step, high degree of stereocontrol, operational simplicity (e.g., flow reactors). nih.govrsc.org | Photoredox catalysis researchgate.net, [2+2] photocycloadditions nih.gov, Radical-polar crossover reactions researchgate.net |

Exploration of Unconventional Reactivity Profiles

Beyond its synthesis, the reactivity of this compound is a key area for future research. As a secondary amine attached to a cyclohexene, it is a precursor to a specific class of enamines, which are versatile intermediates in organic synthesis. libretexts.orgyoutube.com

The classical reactivity of such enamines is exemplified by the Stork enamine reaction, where the enamine acts as a nucleophile in a Michael-type addition to α,β-unsaturated carbonyl compounds. libretexts.org However, future research is expected to uncover more unconventional reactivity. Studies on the reactions of enamines with nitroalkenes have shown that they can lead to the formation of cyclobutane (B1203170) intermediates, which can then be converted to 4-nitrobutanals. nih.govacs.org This suggests that this compound could participate in formal [2+2] cycloadditions. acs.org

A particularly promising area of unconventional reactivity is its potential role in dehydrogenative aromatization. Research has shown that CeO₂-supported gold nanoparticles can catalyze the one-step synthesis of m-phenylenediamine (B132917) derivatives from cyclohexenones and secondary amines. acs.orgacs.org This transformation proceeds through enamine and dienamine intermediates, where the amine's Lewis basic site acts as a directing group on the nanoparticle surface. acs.org By analogy, this compound could be a key substrate for similar gold-catalyzed aerobic dehydrogenation reactions, providing a novel route to substituted aromatic amines. acs.orgacs.org Furthermore, the reactivity of related enaminone structures in oxidative couplings, cycloadditions, and C-N bond construction points to a rich and underexplored field of transformations for this molecule. researchgate.net

Advanced Computational Modeling Applications

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can offer profound insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a primary tool for these investigations. DFT calculations can be used to determine the molecule's stable conformations, electronic structure, and the energy of its frontier molecular orbitals. This information is crucial for predicting its reactivity. For example, DFT has been used to calculate the Gibbs free energy diagram for the reaction pathways of 2-cyclohexen-1-one (B156087) with piperidine, a close structural analog, revealing the thermodynamics of 1,2- versus 1,4-addition and subsequent dehydrogenation steps. acs.org Similar calculations for this compound could elucidate the mechanisms of its potential reactions, such as cycloadditions or the Au-catalyzed aromatization. nih.govacs.org

Molecular Dynamics (MD) simulations can be used to study the behavior of the molecule over time, which is particularly relevant for understanding its interactions in a biological context or as a catalyst. researchgate.net As the morpholine moiety is considered a "privileged structure" in medicinal chemistry, often improving pharmacokinetic properties, MD simulations could model how this compound or its derivatives interact with biological targets like enzymes or receptors. researchgate.netsci-hub.senih.gov

| Computational Method | Potential Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of transition states, reaction energies, and selectivity (e.g., for cycloaddition vs. aromatization). acs.orgtib.eu |

| Electronic Structure Prediction | Understanding nucleophilicity/electrophilicity, predicting sites of reaction. nih.gov | |

| Molecular Dynamics (MD) | Conformational Analysis | Determining preferred 3D structures and flexibility. researchgate.net |

| Interaction with Biomolecules | Modeling binding modes and affinities to proteins if developed as a bioactive agent. researchgate.netnih.gov | |

| Quantitative Structure-Activity Relationship (QSAR) | Catalyst/Drug Design | Correlating structural features of derivatives with their catalytic efficiency or biological activity. sci-hub.se |

Integration into Complex Chemical Systems

The structural features of this compound make it an attractive building block for the synthesis of more complex molecular architectures. Its integration into multicomponent reactions (MCRs) and cascade sequences is a significant future research direction.

Multicomponent Reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates portions of all starting materials. This approach is highly efficient, reducing waste and saving time. iau.ir Morpholine derivatives have already been utilized in MCRs to produce complex heterocyclic structures like morpholine-2-thiones. iau.ir The dual functionality of this compound (a nucleophilic amine and a reactive alkene) makes it an ideal candidate for designing novel MCRs to rapidly generate libraries of complex molecules.

Cascade Reactions , also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. The enamine derived from this compound can act as an initiator for such cascades. For example, an initial Michael addition could be followed by an intramolecular aldol (B89426) reaction or cyclization, allowing for the stereocontrolled construction of polycyclic systems in a single operation. This strategy is a hallmark of efficient total synthesis and represents a powerful way to leverage the inherent reactivity of the molecule.

Role in Advanced Catalysis and Organocatalysis

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, is a major driver of chemical innovation. This compound and its derivatives have significant potential in both organocatalysis and metal-based catalysis.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. While enamines formed from pyrrolidine (B122466) are famously effective organocatalysts, morpholine-based catalysts have been historically considered less reactive. However, recent studies have challenged this notion, demonstrating that appropriately designed morpholine catalysts can achieve excellent yields and enantioselectivities in reactions like the 1,4-addition of aldehydes to nitroolefins. The morpholine ring, though containing an electron-withdrawing oxygen atom that can decrease the nucleophilicity of the corresponding enamine, can be incorporated into highly efficient catalytic scaffolds. researchgate.net Chiral variants of this compound could be synthesized and evaluated as novel organocatalysts for a variety of asymmetric transformations.

In metal catalysis , the molecule could function as a ligand for a metal center. The nitrogen and oxygen atoms of the morpholine ring, along with the π-system of the cyclohexene, could coordinate to a metal, influencing its catalytic activity and selectivity. More intriguingly, in reactions like the Au-catalyzed dehydrogenative aromatization, the enamine intermediate formed from the amine acts as a substrate with a directing group. acs.org The nitrogen atom directs the catalyst to specific C-H bonds, facilitating their cleavage and promoting the aromatization cascade. acs.orgacs.org This suggests a future where this compound is not the catalyst itself, but a key substrate whose structure directs a metal catalyst to perform challenging transformations.

| Amine Scaffold | General Reactivity in Enamine Catalysis | Rationale for Reactivity |

| Pyrrolidine | High | Favorable puckering of the five-membered ring allows for efficient overlap between the nitrogen lone pair and the C=C double bond in the enamine intermediate. |

| Piperidine | Moderate | The six-membered chair conformation can lead to less optimal orbital overlap compared to pyrrolidine. |

| Morpholine | Generally Lower (but can be high in optimized systems) | The electron-withdrawing effect of the oxygen atom reduces the nucleophilicity of the enamine. researchgate.net |

Q & A

Q. What are the established synthetic routes for 2-(Cyclohex-3-en-1-yl)morpholine, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves cyclohexene derivatives reacting with morpholine precursors under acidic or basic conditions. For example, cyclohex-3-en-1-yl intermediates may undergo nucleophilic substitution or cyclization with morpholine. Key factors include:

- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaH) conditions dictate reaction pathways and byproduct formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethers stabilize intermediates .

- Temperature control : Elevated temperatures (80–100°C) accelerate cyclization but may promote decomposition .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key spectral identifiers include:

- ¹H NMR : Peaks for the morpholine ring protons (δ 3.5–4.0 ppm) and cyclohexene protons (δ 5.5–6.0 ppm for vinyl hydrogens) .

- ¹³C NMR : Resonances for the morpholine carbons (δ 45–70 ppm) and cyclohexene carbons (δ 120–130 ppm for sp² carbons) .

- IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and C-N (1350–1450 cm⁻¹) bonds .

- Mass Spectrometry : Molecular ion peak at m/z 167.25 (calculated for C₁₀H₁₇NO) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : The compound is stable under inert atmospheres (N₂/Ar) but may decompose upon prolonged exposure to light or moisture. Avoid contact with oxidizers to prevent formation of toxic byproducts (e.g., CO, NOₓ) .

- Storage : Store in sealed containers at 2–8°C, away from heat sources. Use amber glass to minimize photodegradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations analyze:

- Electrophilic susceptibility : The cyclohexene ring’s electron density distribution (e.g., Fukui indices) identifies reactive sites for electrophilic additions .

- Transition states : Activation energies for ring-opening pathways (e.g., acid-catalyzed hydrolysis) are calculated to compare kinetic feasibility .

- Solvent effects : Polarizable Continuum Models (PCM) evaluate solvent polarity’s impact on reaction barriers .

Q. What experimental strategies resolve contradictions in reported regioselectivity of electrophilic additions to the cyclohexene moiety?

- Methodological Answer : Conflicting data may arise from steric vs. electronic control. To address this:

- Kinetic studies : Monitor reaction progress under varying conditions (e.g., temperature, catalyst loading) to identify dominant pathways .

- Isotopic labeling : Use deuterated analogs to trace regioselectivity in intermediates .

- Cross-comparison : Compare results with structurally similar compounds (e.g., 4-(1-cyclopenten-1-yl)morpholine) to isolate substituent effects .

Q. How does the morpholine ring influence the biological activity of this compound derivatives?

- Methodological Answer : While direct studies are limited, morpholine derivatives exhibit:

- Cytotoxicity : Potential DNA intercalation via the morpholine nitrogen, as seen in 2-(4-chlorophenyl)morpholine derivatives .

- Bioavailability : The morpholine ring enhances solubility, as demonstrated in pharmacokinetic studies of related compounds .

- Targeted delivery : Functionalization at the cyclohexene ring (e.g., boronate esters) enables conjugation to drug carriers .

Safety and Compliance

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : Limited acute toxicity data; assume skin/eye irritation based on analogs like 4-(1-cyclopenten-1-yl)morpholine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.